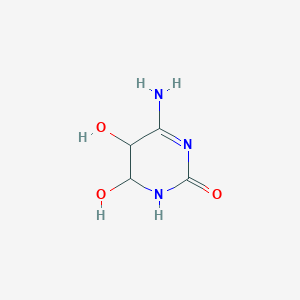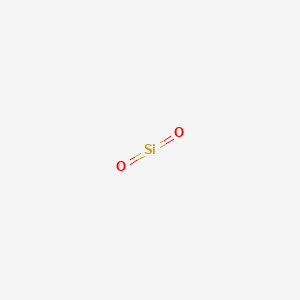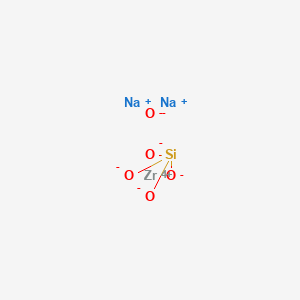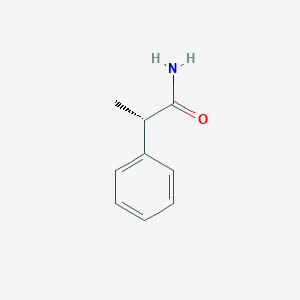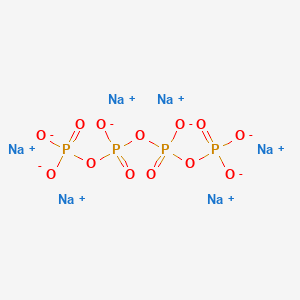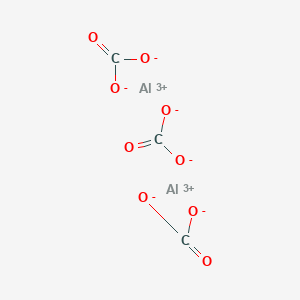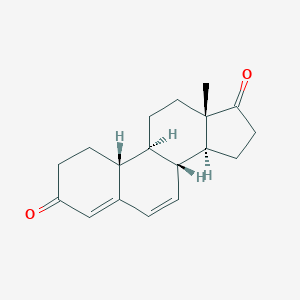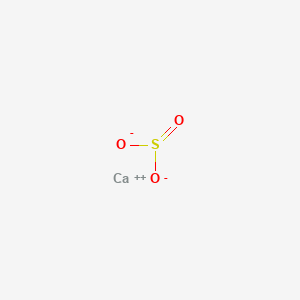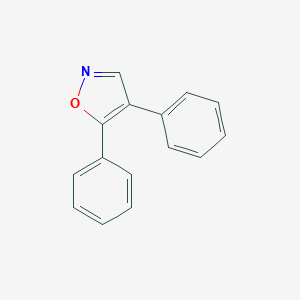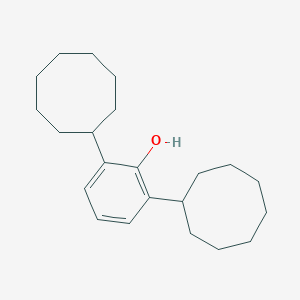
2,6-Dicyclooctylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyclooctylphenol is a chemical compound that belongs to the family of phenols. It is widely used in scientific research for its unique properties and applications. This compound has gained significant attention due to its diverse range of applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
2,6-Dicyclooctylphenol has numerous scientific research applications. It is widely used as a ligand in organometallic chemistry. It can also be used as a starting material for the synthesis of various compounds such as esters, ethers, and amides. In the field of medicinal chemistry, 2,6-Dicyclooctylphenol has been investigated for its potential as an anticancer agent. It has also been studied for its role in the treatment of Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 2,6-Dicyclooctylphenol is not fully understood. However, it is believed to act as a modulator of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical And Physiological Effects
2,6-Dicyclooctylphenol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have neuroprotective effects and can protect against neuronal damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,6-Dicyclooctylphenol in lab experiments is its unique chemical properties. It can act as a versatile starting material for the synthesis of various compounds. It also has a high level of purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using 2,6-Dicyclooctylphenol is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are numerous future directions for the use of 2,6-Dicyclooctylphenol in scientific research. One potential area of investigation is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in this regard. Another area of investigation is its role in the treatment of Alzheimer's disease. Studies have shown promising results, and further research is needed to determine its potential as a therapeutic agent. Additionally, 2,6-Dicyclooctylphenol can be further investigated for its potential as a modulator of various enzymes and receptors.
Synthesis Methods
The synthesis method of 2,6-Dicyclooctylphenol involves the reaction of cyclooctanone with phenol in the presence of a strong acid catalyst. This reaction results in the formation of 2,6-Dicyclooctylphenol. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
properties
CAS RN |
14109-13-8 |
|---|---|
Product Name |
2,6-Dicyclooctylphenol |
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,6-di(cyclooctyl)phenol |
InChI |
InChI=1S/C22H34O/c23-22-20(18-12-7-3-1-4-8-13-18)16-11-17-21(22)19-14-9-5-2-6-10-15-19/h11,16-19,23H,1-10,12-15H2 |
InChI Key |
IAFDAEJVICEKQL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCCCCC3)O |
Canonical SMILES |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCCCCC3)O |
Other CAS RN |
14109-13-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



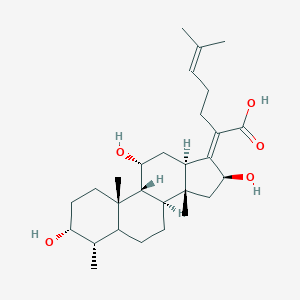
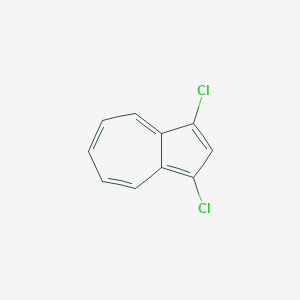
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
